Ferric sodium citrate

Description

Historical Development of Ferric Citrate (B86180) Complex Chemistry

The study of iron-citrate complexes dates back to early investigations into the chemistry of coordination compounds. Citric acid, with its three carboxyl groups and one hydroxyl group, was recognized for its ability to chelate metal ions, including iron. regulations.govresearchgate.net Early work focused on synthesizing and attempting to characterize the various species that could be formed. scienceforecastoa.com These studies revealed that the stoichiometry and structure of the resulting complexes were highly dependent on factors such as the pH of the solution and the molar ratio of iron to citrate. scienceforecastoa.comrsc.org

Over the years, a variety of ferric citrate complexes have been identified, including mononuclear, dinuclear, and polynuclear species. rsc.orgnih.gov For instance, under acidic conditions, dinuclear complexes like [Fe₂(Cit)₂(H₂O)₂]²⁻ and [Fe₂(HCit)₃]³⁻ have been prepared. rsc.org As the pH approaches neutral, the mononuclear dicitrate complex [Fe(Cit)₂]⁵⁻ can be crystallized. rsc.org The versatility of the citrate ligand, which can coordinate to one, two, three, or even four iron ions, contributes to this chemical diversity. regulations.gov

Broader Scientific Significance of Iron(III)-Citrate Interactions in Chemical and Biological Systems

The interaction between iron(III) and citrate is of fundamental importance in numerous chemical and biological processes. In the environment, citrate released by plant roots and microorganisms can solubilize iron from soil minerals, making it available for uptake by organisms. wikipedia.org This process is crucial for the iron metabolism of many life forms. wikipedia.org

In the realm of biology, ferric citrate complexes are considered to be among the most significant coordinated forms of ferric iron in biochemical processes. nih.govresearchgate.net Citrate is present in blood plasma and is thought to be a major component of the non-transferrin-bound iron pool, particularly in individuals with iron overload conditions. regulations.govresearchgate.netrsc.org It is also implicated in the transport of iron in plants through the xylem sap. regulations.govresearchgate.netpublicationslist.org In fact, a tri-Fe(III), tri-citrate complex has been directly identified in the xylem sap of iron-deficient tomatoes. publicationslist.org Furthermore, the photocatalytic reactions of Fe(III)-carboxylate complexes, including citrate, play a role in the oxidation of dissolved organic matter in aquatic environments. rsc.org

Challenges in Precise Chemical Characterization and Speciation Elucidation of Ferric Citrate Systems

Despite its significance, the coordination chemistry of the iron-citrate system remains complex and not fully elucidated. regulations.govnih.govresearchgate.net Several challenges contribute to the difficulty in precisely characterizing and determining the speciation of ferric citrate systems in aqueous solutions.

One major hurdle is the sheer number of possible chemical species that can coexist, with their relative concentrations being highly sensitive to pH and the iron-to-citrate molar ratio. researchgate.netrsc.orgpublicationslist.org The speciation can change dramatically with even minor shifts in these parameters. publicationslist.org

Another significant challenge lies in the analytical techniques themselves. Methods like mass spectrometry, which are powerful for identifying metal complexes, can sometimes be too harsh for the relatively labile ferric citrate complexes, potentially altering the very species they are meant to identify. publicationslist.org The deprotonation of the hydroxyl group of citrate upon complexation with Fe(III) has also been a major source of divergence in reported affinity constants, though recent determinations of the alcoholic pKa of citric acid are helping to resolve these discrepancies. researchgate.netresearchgate.netrsc.org

The dynamic and intricate nature of these systems means that a combination of techniques, including Mössbauer spectroscopy, electron paramagnetic resonance (EPR) spectroscopy, mass spectrometry, and spectrophotometric titrations, is often required to gain a clearer picture of the speciation under different conditions. nih.govresearchgate.netresearchgate.netrsc.orgresearchgate.net Recent studies have utilized these methods to investigate the structure and nuclearity of the complexes, confirming the prevalence of polynuclear species at a 1:1 iron-to-citrate ratio and the coexistence of multiple monoiron species in the presence of excess citrate. nih.govresearchgate.net

Structure

3D Structure of Parent

Properties

CAS No. |

59938-18-0 |

|---|---|

Molecular Formula |

C6H4FeNaO7 |

Molecular Weight |

266.93 g/mol |

IUPAC Name |

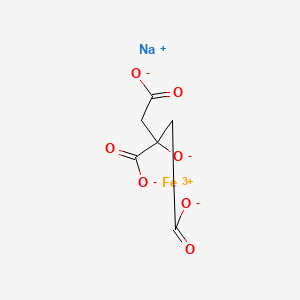

sodium;iron(3+);2-oxidopropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H7O7.Fe.Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q-1;+3;+1/p-3 |

InChI Key |

XJDIIQYURGDWCL-UHFFFAOYSA-K |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-].[Na+].[Fe+3] |

Origin of Product |

United States |

Advanced Synthesis Methodologies for Ferric Citrate Complexes

Tailored Synthesis of Iron Oxide Nanoparticles Stabilized by Sodium Citrate (B86180)

The synthesis of iron oxide nanoparticles (IONPs) with tailored properties often involves stabilization with sodium citrate. This approach prevents aggregation and controls particle growth, leading to stable colloidal dispersions.

Chemical Coprecipitation Techniques and Process Parameters

Chemical coprecipitation is a widely used method for synthesizing iron oxide nanoparticles due to its simplicity and scalability. rsc.orggoogle.comatamanchemicals.com This technique typically involves the precipitation of ferrous (Fe²⁺) and ferric (Fe³⁺) ions from an aqueous solution by adding a base. rsc.orggoogle.comatamanchemicals.com The reaction is performed under controlled temperature and pH to promote the formation of magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃) nanoparticles. researchgate.net

Several process parameters are critical in determining the final characteristics of the nanoparticles:

Stirring Speed: The speed of mechanical stirring during the reaction significantly impacts the hydrodynamic size of the nanoparticles. Higher stirring speeds, for instance, increasing from 3000 rpm to 9000 rpm, can lead to a drastic reduction in nanoparticle size. scienceforecastoa.com

Temperature: Temperature influences both the nanoparticle formation and the adsorption of the stabilizer. Elevated temperatures can accelerate the chemical adsorption of citrate onto the nanoparticle surface. scienceforecastoa.com

pH: The pH of the reaction medium is a crucial factor that must be carefully controlled to ensure the formation of the desired iron oxide phase and to facilitate the binding of the citrate stabilizer. rsc.orggoogle.com

Dosing Rate: The rate at which the precipitating agent is added can also affect the final nanoparticle characteristics, although its influence might be less significant than other parameters like temperature and stirring rate. researchgate.net

The table below summarizes the effect of various process parameters on the synthesis of iron oxide nanoparticles.

| Process Parameter | Effect on Nanoparticle Characteristics |

| Stirring Speed | Higher speeds generally lead to smaller hydrodynamic sizes. scienceforecastoa.com |

| Temperature | Affects reaction kinetics and stabilizer adsorption. researchgate.netscienceforecastoa.com |

| pH | Influences the iron oxide phase and stabilizer binding. rsc.orggoogle.com |

| Dosing Rate | Can have a minor influence on the final nanoparticle properties. researchgate.net |

Influence of Stabilizer Concentration and Reaction Conditions on Nanoparticle Formation and Colloidal Stability

Sodium citrate acts as a stabilizer by adsorbing onto the surface of the iron oxide nanoparticles, which inhibits crystal growth and prevents aggregation through electrostatic repulsion. google.comscienceforecastoa.com The concentration of the stabilizer and the conditions under which it is introduced are pivotal.

The timing of stabilizer addition is crucial. Adding citrate to the iron salt solution before precipitation can lead to the formation of iron-citrate complexes, which influences the subsequent nanoparticle formation. cambridge.org Alternatively, citrate can be added after the initial formation of the iron oxide core to coat the nanoparticles. cambridge.orgregulations.gov

The concentration of sodium citrate directly affects the colloidal stability of the nanoparticle dispersion. The carboxylate groups of the citrate ions coordinate with the iron atoms on the nanoparticle surface, creating a negative surface charge that leads to electrostatic repulsion between particles and enhances their dispersion in aqueous solutions. google.com Studies have shown that the use of stabilizers like sodium citrate is effective in reducing nanoparticle agglomeration. google.comhaematologica.org The stability of these colloidal systems is often characterized by their zeta potential, with more negative values indicating greater stability. nih.gov

Controlled Synthesis of Discrete Ferric Citrate Complex Species

Beyond nanoparticles, the synthesis of discrete ferric citrate complexes with specific nuclearity (mononuclear or polynuclear) is a key area of research. The structure of these complexes is highly dependent on the reaction conditions.

Impact of Iron:Citrate Molar Ratios and pH on Product Formation

The molar ratio of iron to citrate and the pH of the solution are the most critical factors determining the structure and nuclearity of the resulting ferric citrate complexes. scienceforecastoa.comnih.gov

High Citrate to Iron Ratios: An excess of citrate relative to iron favors the formation of mononuclear ferric citrate complexes. scienceforecastoa.comnih.gov For instance, at a pH of around 8, using citric acid to iron nitrate (B79036) ratios of 9:1 and 19:1 leads to the formation of mononuclear [Fe(Cit)₂]⁵⁻ complexes. scienceforecastoa.com Mass spectrometry results have confirmed that the mononuclear dicitrate complex is predominant when the molar citrate to Fe(III) ratio is greater than 10. researchgate.net

Low Citrate to Iron Ratios: Conversely, lower citrate to iron ratios, such as 1:1, tend to promote the formation of polynuclear species, including dinuclear and trinuclear complexes. scienceforecastoa.comnih.gov At a 1:1 molar ratio, polynuclear structures are favored across a broad pH range (3.0 to 7.5). nih.gov Di-nuclear complexes have been observed at citric acid to iron nitrate ratios of 2:1 and 5:1. scienceforecastoa.com

The pH of the solution also plays a significant role. Lower pH values tend to favor the formation of oligomeric (polynuclear) species, while increasing the pH enhances the prevalence of mononuclear iron complexes. researchgate.net At neutral pH, the relative amount of mononuclear complexes is higher than at slightly acidic conditions, which can be attributed to the increased deprotonation of citric acid, enhancing its coordination ability. nih.gov

The following table illustrates the influence of the iron-to-citrate molar ratio on the nuclearity of the resulting ferric citrate complexes.

| Iron:Citrate Molar Ratio | Resulting Complex Nuclearity | Reference |

| 1:1 | Polynuclear (likely trinuclear) | nih.gov |

| 1:2 to 1:5 | Dinuclear and other oligomeric species | scienceforecastoa.comresearchgate.net |

| 1:9 to 1:19 | Mononuclear ([Fe(Cit)₂]⁵⁻) | scienceforecastoa.com |

| > 1:10 | Predominantly mononuclear | researchgate.net |

Methods for Achieving Mononuclear vs. Polynuclear Complex Configurations

The primary method for controlling the nuclearity of ferric citrate complexes is the careful manipulation of the iron-to-citrate molar ratio and the solution's pH, as detailed above. scienceforecastoa.comnih.govresearchgate.net

To selectively synthesize mononuclear complexes, a significant excess of citrate is employed in the reaction mixture. scienceforecastoa.comnih.gov This ensures that each ferric ion is fully coordinated by citrate ligands, preventing the formation of bridges between iron centers that would lead to polynuclear structures. The synthesis is often carried out in a basic solution (e.g., pH ~8) to facilitate the deprotonation of citric acid's hydroxyl group, which is involved in the complex formation. rsc.orgscienceforecastoa.com

Conversely, the synthesis of polynuclear complexes is achieved by using a lower ratio of citrate to iron, typically 1:1 or slightly higher. nih.gov Under these conditions, the citrate ligands are insufficient to fully saturate the coordination sphere of each ferric ion, leading to the formation of shared ligands and polynuclear structures. nih.gov These reactions can be performed over a range of pH values, with lower pHs generally favoring oligomerization. researchgate.net

Novel Approaches for Enhancing Iron Content in Synthesized Ferric Citrate Products

Increasing the iron content in ferric citrate preparations is desirable for certain applications. One novel approach involves altering the starting materials and reaction solvent. A patented method describes the synthesis of ferric citrate with a high iron content by reacting ferric chloride with sodium citrate. google.com This process involves dissolving sodium citrate in water and ferric chloride in an alcohol or an aqueous alcohol solution. The two solutions are then mixed to initiate the complexation reaction. google.com This method is reported to yield a product with a higher iron content compared to traditional methods that start with ferric hydroxide (B78521) and citric acid. google.com The use of an alcoholic solvent for the ferric chloride is a key deviation from standard aqueous syntheses.

Another strategy to potentially increase iron bioavailability, though not directly the iron content of the complex itself, involves the co-formulation with other compounds. For instance, the presence of ascorbic acid can enhance the absorption of non-heme iron by creating a soluble chelate with ferric iron and by reducing Fe³⁺ to the more bioavailable Fe²⁺ form. acs.org While this is a formulation strategy rather than a synthesis modification of the complex itself, it is a relevant consideration for applications where iron uptake is the primary goal.

Synthetic Routes for Specific Oxidation States: Iron(II) Citrate Complex Preparation

The synthesis of iron(II) citrate, also known as ferrous citrate, is of significant interest due to the distinct properties and bioavailability of the iron(II) oxidation state. researchgate.netnih.gov Various methods have been developed to produce this complex, often focusing on maintaining the iron in its +2 state and preventing oxidation to the more common ferric (iron(III)) form. nih.govmdpi.com

A prevalent and direct method involves the reaction of metallic iron with citric acid. researchgate.netnih.gov In a typical laboratory-scale synthesis, iron filings are added to a heated aqueous solution of citric acid. mdpi.com The reaction proceeds via a redox mechanism where the iron metal is oxidized to iron(II) ions, which then chelate with the citrate anions, while hydrogen gas is evolved. mdpi.com This process is conducted in a reducing environment to minimize the formation of iron(III) species. mdpi.com The resulting product, a crystalline solid, has been identified as FeC₆H₆O₇·H₂O. researchgate.netnih.gov The slow, in situ generation of iron(II) from the filings helps to control the reaction and promote the formation of a crystalline product. mdpi.com

Another established synthetic approach involves the reaction of an iron(II) salt with a citrate salt or citric acid in an aqueous solution. google.com Ferrous sulfate (B86663) heptahydrate is a common precursor for the iron(II) ion. google.comacs.org In one patented method, ferrous citrate is precipitated by reacting ferrous sulfate heptahydrate and trisodium (B8492382) citrate dihydrate with anhydrous citric acid, adjusting the pH to approximately 2.9. google.com Heating this solution facilitates the formation and precipitation of the ferrous citrate complex. google.com Variations of this method utilize different bases, such as ammonium (B1175870) hydroxide, to control the pH within an optimal range of 2.5 to 3.0, followed by boiling to induce precipitation. google.com Alternative iron(II) sources like ferrous acetate (B1210297) and ferrous ammonium sulfate have also been successfully used. google.com

The general reaction scheme for the precipitation method can be summarized as mixing an aqueous solution of a ferrous salt with citric acid, maintaining the pH between 2 and 4, and heating the mixture to precipitate the iron(II) citrate complex. google.com The resulting solid is then separated from the solution by filtration. google.com

A research study developed a rapid and straightforward method for synthesizing iron(II) citrate complex intended for use as a food supplement. nih.gov This method also relies on the direct reaction of iron filings with citric acid. nih.gov Specifically, citric acid monohydrate is dissolved in water and heated to 90°C before the addition of iron filings. mdpi.com After the reaction is complete, the mixture is cooled, and the pearly, grey precipitate is washed, filtered, and freeze-dried. mdpi.com Characterization of the product confirmed the formula FeC₆H₆O₇·H₂O, highlighting that the iron is exclusively in the +2 oxidation state. researchgate.netnih.gov

The following table summarizes various synthetic routes for the preparation of iron(II) citrate complexes:

| Reactants | Key Conditions | Product Formula | Reference |

| Iron Filings, Citric Acid | Heated aqueous solution (90°C), reducing environment, subsequent cooling and freeze-drying. | FeC₆H₆O₇·H₂O | nih.govmdpi.com |

| Ferrous Sulfate Heptahydrate, Trisodium Citrate Dihydrate, Anhydrous Citric Acid | Aqueous solution, pH adjusted to ~2.9, heating to precipitate. | C₆H₆O₇Fe | google.com |

| Ferrous Sulfate Heptahydrate, Citric Acid, Ammonium Hydroxide | Aqueous solution, pH 2.5-3.0, boiling under reflux. | C₆H₆O₇Fe | google.com |

| Ferrous Acetate, Anhydrous Citric Acid | Aqueous solution, pH adjusted to ~2.9, heating to precipitate. | C₆H₆O₇Fe | google.com |

| Ferrous Ammonium Sulfate Hexahydrate, Citric Acid, Ammonium Hydroxide | Aqueous solution, pH 2.5-3.0, boiling under reflux. | C₆H₆O₇Fe | google.com |

It is crucial to note that iron(II) citrate complexes are highly susceptible to oxidation in the presence of air, readily converting to iron(III) citrate complexes. wikipedia.org Therefore, the synthesis and handling of these compounds often require conditions that minimize exposure to atmospheric oxygen to preserve the desired iron(II) oxidation state.

Complex Coordination Chemistry and Solution Speciation of Ferric Citrate

Detailed Ligand Coordination Modes of Citrate (B86180) with Ferric Ions

Citric acid, a tricarboxylic α-hydroxy acid, is a versatile ligand capable of coordinating with metal ions in various ways. nih.govregulations.gov Its coordination with ferric ions is particularly complex, leading to a variety of structures. wikipedia.org The mode of coordination is influenced by factors such as the pH of the solution and the molar ratio of iron to citrate. researchgate.netkcl.ac.ukrsc.org

The coordination environment of ferric citrate complexes has been investigated using a range of spectroscopic and structural techniques, including Mössbauer spectroscopy, electron paramagnetic resonance (EPR), and X-ray crystallography. nih.govresearchgate.netrsc.org These studies have provided valuable insights into how the citrate ligand binds to the Fe(III) center.

X-ray crystallography has been instrumental in structurally characterizing several solid-state ferric citrate complexes, revealing diverse coordination modes. nih.govnih.gov To date, at least five distinct ferric citrate complex structures have been identified, including mononuclear, dinuclear, trinuclear, and even nonanuclear species. nih.gov For instance, the first mononuclear iron(III)-citrate complex to be structurally characterized was (NH₄)₅[Fe(C₆H₄O₇)₂]·2H₂O. regulations.govacs.org In this complex, the iron(III) center is octahedrally coordinated by two tetraionized citrate ligands. regulations.gov

Spectroscopic data from techniques like Mössbauer and EPR spectroscopy confirm the presence of high-spin ferric iron in these complexes. nih.govregulations.gov EPR spectroscopy has been particularly useful in studying the speciation in aqueous solutions, helping to distinguish between different iron species based on their magnetic properties. researchgate.netkcl.ac.ukrsc.org Studies combining Mössbauer and EPR spectroscopy on frozen solutions have shown that at a 1:1 iron-to-citrate molar ratio, polynuclear species, likely trinuclear, are predominant. nih.gov In contrast, with an excess of citrate, a mixture of monoiron species with different coordination environments is observed. nih.gov

Citric acid has three carboxylic acid groups and a central hydroxyl group, all of which can be ionized. regulations.gov The pKa values for the carboxylic groups are approximately 3.13, 4.76, and 6.40, while the pKa for the hydroxyl group is much higher, around 14.4. regulations.govresearchgate.net The protonation state of these groups, which is dependent on the pH of the solution, plays a crucial role in the coordination with Fe(III).

A key feature of the coordination of citrate with Fe(III) is the involvement and subsequent deprotonation of the central hydroxyl group. researchgate.netkcl.ac.uknih.gov X-ray crystallography data indicates that this deprotonation occurs upon complex formation. researchgate.netkcl.ac.uknih.gov This deprotonation of the alcoholic function of citrate has been a significant challenge in accurately determining the affinity constants for iron(III)-citrate complexes. researchgate.netkcl.ac.ukrsc.org The ability of the citrate ligand to be tetraionized allows it to act as a powerful chelator for ferric ions. regulations.gov The versatility of the citrate ligand is demonstrated by its ability to coordinate to one, two, three, or even four iron ions, with ligand-to-iron ratios varying from 2 down to 0.75. regulations.gov

Spectroscopic and Structural Insights into Ligand Binding to Fe(III) Centers

Aqueous Solution Speciation of Ferric Citrate Complexes

The speciation of ferric citrate in aqueous solutions is highly dependent on conditions such as pH and the relative concentrations of iron and citrate. researchgate.netkcl.ac.ukebi.ac.uk This leads to a dynamic equilibrium between various monomeric and polymeric species.

In aqueous solutions, ferric citrate exists as a mixture of different species, primarily monoiron, dinuclear, and trinuclear complexes. researchgate.netkcl.ac.ukebi.ac.uk The relative abundance of these species is dictated by the solution's pH and the iron-to-citrate molar ratio. researchgate.netkcl.ac.ukebi.ac.uk

Monoiron Species: Mass spectrometry and EPR studies have identified a monoiron dicitrate species, [Fe(Cit)₂]⁵⁻, as a relevant complex, particularly when citrate is in excess. researchgate.netkcl.ac.ukscienceforecastoa.com At physiological pH (around 7.4) and with a high citrate-to-iron ratio (e.g., 100:1), the monoiron dicitrate complex is the predominant species. researchgate.net The formation of this mononuclear complex is favored in basic solutions (pH ~8) with an excess of citrate. scienceforecastoa.com

Dinuclear and Trinuclear Species: As the iron-to-citrate ratio increases, or at lower pH values, the formation of polynuclear species becomes more significant. nih.govresearchgate.net Dinuclear and trinuclear oligomeric complexes are observed to coexist with the monoiron species. researchgate.netkcl.ac.ukebi.ac.uk At an equimolar iron-to-citrate ratio, the formation of polynuclear structures is necessary to satisfy the coordination requirements of the Fe³⁺ ions. nih.gov Mass spectrometry data suggests that dinuclear and trinuclear complexes are the most abundant species at higher iron-to-citrate molar ratios. researchgate.net

The crystal structures of several of these species have been determined, including the mononuclear [Fe(Citrate)₂]⁵⁻, dinuclear [Fe₂(Citrate)₂(H₂O)₂]²⁻ and [Fe₂(HCitrate)₃]³⁻, and a trinuclear [Fe₃(Citrate)₄H]⁶⁻ complex. nih.gov

The equilibrium between the different ferric citrate species is dynamic and shifts in response to changes in pH and concentration.

Effect of pH: The pH of the solution has a profound effect on speciation. Lowering the pH tends to favor the formation of oligomeric (polynuclear) species, while increasing the pH enhances the prevalence of mononuclear iron complexes. researchgate.net For example, potentiometric titrations have shown the formation of different hydrolyzed complexes as the pH changes. asm.org

Effect of Concentration/Molar Ratio: The molar ratio of iron to citrate is a critical determinant of the species distribution. nih.gov

At high citrate-to-iron ratios (e.g., >10:1), the mononuclear dicitrate complex is dominant. researchgate.net

As the iron concentration increases relative to citrate (ratios > 1:10), the presence of oligomeric species becomes more pronounced. researchgate.net

At a 1:1 molar ratio, polynuclear species, likely trinuclear structures, are the most prevalent across a broad pH range (3.0 to 7.5). nih.gov

This complex interplay of pH and concentration means that the specific form of "ferric citrate" in a solution can vary significantly.

The stability of the various ferric citrate complexes can be quantified through thermodynamic parameters such as formation constants (also known as stability constants). The determination of these constants is complicated by the deprotonation of the citrate's hydroxyl group. researchgate.netkcl.ac.ukrsc.org

Spectrophotometric titration has been used to determine the formation constant for the biologically relevant [Fe(Cit)₂]⁵⁻ complex. researchgate.netkcl.ac.ukrsc.org A useful metric for comparing the stability of different iron complexes is the pFe³⁺ value, which represents the negative logarithm of the free Fe³⁺ concentration in the presence of the ligand under specific conditions. For citrate at pH 7.4 with 10 µM Fe(III) and 1 mM citrate, the calculated pFe³⁺ value is 15.0, indicating a high affinity of citrate for ferric iron. researchgate.net

Below is a table summarizing some of the identified ferric citrate species and their formation constants.

| Species Formula | Log of Formation Constant (log β) | Conditions/Comments |

| [Fe(Cit)] | - | A fundamental complex in the system. |

| [Fe(Cit)₂]⁵⁻ | 25.1 | Formation constant for the biologically relevant dicitrate complex. researchgate.netkcl.ac.uk |

| [Fe₂(Cit)₂(OH)₂]²⁻ | 22.8 | A dinuclear species. |

| [Fe₃(Cit)₂(OH)₄]⁺ | 34.3 | A trinuclear species. |

This table is a representation of data available in the literature; values can vary depending on the experimental conditions and the model used for calculation.

The stability of ferric citrate complexes is also noteworthy. For example, a specific iron citrate micellar complex has shown remarkable stability in a water/glycerol mixture, with no signs of decomposition after three years at room temperature. google.com

Identification and Distribution of Monoiron, Dinuclear, and Trinuclear Species

Coordination Environment of Ferrous Citrate in Aqueous Systems

The coordination chemistry of ferrous citrate (Fe²⁺-citrate) in aqueous solutions is distinct from its ferric counterpart, although it is also characterized by the formation of various complex species. Ferrous citrate complexes are generally less stable and more susceptible to oxidation compared to ferric citrate complexes. wikipedia.org

The coordination environment of ferrous citrate involves the interaction of the ferrous ion with the carboxylate and hydroxyl groups of the citrate ligand. regulations.gov Structural studies have revealed the formation of a coordination polymer in the solid state with the formula [Fe(H₂O)₆]²⁺{[Fe(C₆H₅O₇)(H₂O)]⁻}₂·2H₂O. wikipedia.org In this structure, the citrate ligand coordinates to the ferrous ion.

In aqueous solutions, the speciation of ferrous citrate is dependent on pH and the Fe(II):citrate molar ratio. Potentiometric titrations and spectroscopic studies have been employed to investigate the formation of different ferrous citrate complexes. researchgate.net At neutral pH, it has been proposed that the Fe(II) ion, which has a coordination number of six, can bind with two citrate ligands to form the [Fe(II)(citrate)₂]⁴⁻ complex. researchgate.net Other proposed species include Fecit⁻, Fecit₂⁴⁻, and Fe(OH)cit₂⁵⁻, with their relative concentrations varying with pH. acs.org The oxidation of these ferrous citrate species is a key aspect of their chemistry in aerobic environments. acs.org

The table below summarizes some of the proposed ferrous citrate species in aqueous solution and their characteristics.

| Species Name | Chemical Formula | pH Range of Predominance | Key Characteristics |

| Ferrous monocitrate | [Fe(cit)]⁻ | Acidic | A mononuclear complex suggested to form in acidic medium. regulations.gov |

| Ferrous dicitrate | [Fe(cit)₂]⁴⁻ | Neutral | A mononuclear complex where Fe(II) is coordinated by two citrate ligands. researchgate.net |

| Hydroxy ferrous dicitrate | [Fe(OH)(cit)₂]⁵⁻ | Alkaline | A hydroxylated mononuclear complex that becomes more significant at higher pH. acs.org |

This table is generated based on findings from multiple research studies and represents a simplified model of a complex equilibrium.

Competitive Ligand Binding and Ternary Complex Formation Studies with Ferric Citrate

Ferric citrate participates in complex equilibria involving competitive ligand binding and the formation of ternary complexes, which are crucial in various biological and environmental systems. These interactions have been studied to understand the mobilization, transport, and bioavailability of iron.

One significant area of study is the competition between citrate and other strong iron chelators, such as desferrioxamine B (DFB). The exchange of iron from ferric citrate to DFB is a process influenced by the speciation of ferric citrate. researchgate.net Mononuclear ferric citrate species are thought to be the primary species that react with DFB. researchgate.net The kinetics of this ligand exchange can be complex, sometimes involving the formation of a ternary complex as an intermediate. researchgate.net

| Metal Ion | Organic Acid | log K (M⁻¹) | Reference |

| Fe³⁺ | Salicylic Acid | 16.9 | cdnsciencepub.com |

| Fe³⁺ | Citric Acid | 13.5 | cdnsciencepub.com |

| Al³⁺ | Salicylic Acid | 15.1 | cdnsciencepub.com |

| Al³⁺ | Citric Acid | 12.8 | cdnsciencepub.com |

This table is based on potentiometric titration analysis and showcases the relative stability of different ternary complexes.

Furthermore, ferric citrate's interaction with proteins is a critical aspect of its biological chemistry. The periplasmic iron-binding protein (FbpA) in some bacteria can acquire iron from ferric citrate. nih.gov This process can be viewed as a competitive binding scenario where the protein competes with citrate for the ferric ion. The formation of a ternary complex involving the protein, iron, and citrate has been proposed as a key step in this iron acquisition mechanism. regulations.gov Similarly, the transfer of iron from citrate to transferrin, a major iron-transport protein in blood plasma, is believed to proceed through the formation of a ternary chelate-iron-transferrin complex. researchgate.net

Studies using techniques like electrospray ionization mass spectrometry (ESI-MS) have also provided evidence for the formation of ternary complexes of citrate with iron and other metals, such as copper, in solution. frontiersin.org These findings highlight the intricate and competitive nature of ferric citrate's interactions with a variety of biologically and environmentally relevant ligands.

Mechanistic Investigations of Ferric Citrate Reactions and Interactions

Kinetics and Pathways of Ligand Exchange Reactions

The exchange of citrate (B86180) from the ferric iron center with other ligands is a fundamental process in biological systems and environmental chemistry. The kinetics and pathways of these reactions are complex and influenced by a variety of factors, including the nature of the incoming ligand, the speciation of the ferric citrate complex, and the properties of the surrounding medium.

The interaction of ferric citrate with potent biological iron chelators, known as siderophores, provides significant insight into the mechanisms of iron acquisition by microorganisms. A well-studied example is the ligand exchange reaction between ferric citrate and desferrioxamine B (DFB), a siderophore produced by many bacteria.

Research has shown that the transfer of iron from citrate to DFB is not a simple, single-step process. asm.org The kinetics of this exchange are influenced by the molar ratio of citrate to iron. asm.org At low citrate-to-iron ratios, the rate-limiting step can be the depolymerization of polynuclear ferric citrate species into more reactive, lower molecular weight complexes. asm.org Conversely, at high citrate-to-iron ratios (e.g., above 20:1), the formation of ferric dicitrate is favored, which suppresses polymerization. asm.org This dicitrate complex reacts more readily to release iron. asm.org

Speciation analysis indicates that at a pH of 8.0 and high citrate-to-iron molar ratios (500-5000), the dominant species involved in the ligand exchange with DFB are mononuclear mono- and dicitrate ferric complexes. rsc.orgasm.org The reaction is understood to proceed through the formation of a ternary complex involving the chelate, iron, and the incoming ligand as an intermediate, without the involvement of free ionic Fe(III). asm.org The time to achieve half-saturation of the metal-binding sites in human transferrin, for instance, is significantly longer for citrate (8 hours) compared to nitrilotriacetate (3 seconds), highlighting the influence of the chelating agent's chemical nature on transfer kinetics. asm.org

To quantitatively describe the ligand exchange process, kinetic models have been developed. For the exchange between ferric citrate and DFB, a model has been proposed that considers the adjunctive association of DFB with the ferric citrate complexes. rsc.orgasm.org This model delineates three primary mechanisms:

Direct association of DFB with the ferric dicitrate complex without prior dissociation of a citrate molecule. rsc.orgasm.org

Adjunctive association of DFB with the ferric monocitrate complex after the dissociation of one citrate molecule from the parent complex. rsc.orgasm.org

Complexation of hydrated iron by DFB following the sequential dissociation of both citrate molecules. rsc.orgasm.org

The modeling approach often incorporates the Eigen-Wilkins mechanism for metal-ligand complexation, considering the pseudo-equilibration of ferric citrate complexes followed by the formation of the new complex. asm.org

| Factor | Observation | Mechanistic Implication | Reference(s) |

| Citrate:Fe Ratio | At low ratios, depolymerization is rate-limiting. At high ratios, formation of reactive ferric dicitrate is favored. | The speciation of ferric citrate (polymeric vs. mononuclear) dictates the reaction kinetics. | asm.org |

| Incoming Ligand | Ligand exchange with DFB proceeds via multiple pathways. | A ternary complex is formed; direct association and adjunctive pathways are key. | rsc.orgasm.org |

| Ionic Strength | Rate of exchange with DFB decreases as ionic strength increases from 0.01 M to 0.5 M. | Lower ionic strength destabilizes the less reactive ferric dicitrate complex, increasing the overall reaction rate. | asm.orgresearchgate.net |

Derivation of Kinetic Models for Exchange Processes

Electron Transfer and Redox Mechanisms Involving Ferric Citrate

Ferric citrate complexes are active participants in redox reactions, serving as both electron acceptors and donors in various biological and environmental processes. These reactions are crucial for microbial respiration and the photochemical cycling of iron.

Dissimilatory metal-reducing bacteria utilize ferric iron as a terminal electron acceptor for respiration. The reduction of ferric citrate has been extensively studied in organisms like Shewanella oneidensis MR-1 and Geobacter sulfurreducens. These bacteria employ extracellular electron transfer (EET) mechanisms involving a network of multiheme c-type cytochromes. asm.orgimrpress.com

In S. oneidensis MR-1, the outer membrane cytochromes MtrC and OmcA are key players in the reduction of Fe(III) complexes. asm.org Kinetic studies using stopped-flow techniques have revealed that the reduction of ferric citrate by these cytochromes occurs in a biphasic manner, with a rapid initial phase followed by a slower second phase. asm.org This biphasic behavior is attributed to the properties of the cytochromes themselves, possibly due to different redox potentials among the heme groups or the presence of multiple reaction sites. asm.org

Geobacter species are also prominent in the reduction of ferric citrate and can dominate in iron-rich anaerobic environments. asm.org They utilize a variety of outer membrane cytochromes and conductive protein filaments, sometimes referred to as "nanowires," to transfer electrons to extracellular acceptors like ferric citrate. researchgate.netimrpress.com Different porin-cytochrome complexes in Geobacter sulfurreducens have been shown to be involved in distinct EET pathways for the reduction of Fe(III) citrate, Fe(III) oxides, and Mn(IV) oxides. imrpress.com

| Microorganism | Key Proteins Involved | Kinetic Observations | Reference(s) |

| Shewanella oneidensis MR-1 | Outer membrane cytochromes MtrC and OmcA | Biphasic reduction kinetics; rate: MtrC > OmcA; rate for ligands: EDTA > NTA > citrate. | asm.org |

| Geobacter sulfurreducens | Multiheme c-type cytochromes (e.g., OmcS, OmcZ), porin-cytochrome complexes | Utilizes different EET pathways for various Fe(III) sources, including ferric citrate. | asm.orgresearchgate.netimrpress.com |

| Various Fe(III)-reducing bacteria | Dependent on species | Reduction rates can be significantly enhanced by electron shuttles like AQDS. | acs.org |

The photoreduction of ferric citrate is a significant process in sunlit environments, such as surface waters and plant leaves, contributing to the bioavailability of iron and the degradation of organic matter. rsc.orgtandfonline.com Ferric citrate complexes absorb light, particularly in the UV and blue regions of the spectrum, which induces a ligand-to-metal charge transfer (LMCT) reaction. copernicus.orgcopernicus.org

This LMCT process involves the transfer of an electron from the carboxylate ligand to the Fe(III) center, resulting in the formation of an excited-state complex. rsc.org This intermediate rapidly decomposes to yield Fe(II) and a citrate radical. rsc.org The subsequent reactions lead to the decarboxylation of the citrate molecule, often producing CO2 and other organic fragments. tandfonline.comcopernicus.org In the presence of oxygen, a photocatalytic cycle can be established where the generated Fe(II) is reoxidized to Fe(III), leading to the continual degradation of the organic ligand. copernicus.org

The efficiency of this photoreduction is influenced by pH. nih.gov Studies have shown that under highly acidic conditions (pH 1.5), the photoreduction of Fe(III) citrate can be complete, forming Fe(II) citrate and hexaaqua Fe(II) complexes. nih.gov At higher pH values, the primary product is Fe(II) citrate, which can subsequently be reoxidized and polymerize into stable polynuclear ferric compounds. nih.gov

The environmental significance of this process is multifaceted. It plays a crucial role in the biogeochemical cycling of iron by converting less soluble Fe(III) into more soluble and bioavailable Fe(II). rsc.orgacs.org In plants, where iron is often translocated as ferric citrate, photoreduction in leaves can make iron more readily available for metabolic processes. tandfonline.comtandfonline.com In atmospheric aerosols, the photochemistry of iron carboxylates like ferric citrate contributes to aerosol aging, the production of reactive oxygen species, and the loss of particle mass through the release of volatile compounds. copernicus.org

Microbial Reduction Pathways of Iron(III)-Citrate Complexes

Surface Chemistry and Adsorption Mechanisms

Ferric sodium citrate, and more broadly citrate ions, exhibit significant efficacy in inhibiting the corrosion of metals, particularly steel, through the formation of a protective film on the metal's surface. This inhibition is primarily an adsorption-based process where citrate ions form a hydrophobic film that shields the metal from corrosive agents. uv.mx The mechanism involves the chemical bonding of the carboxyl groups in the citrate molecule with ferrous ions (Fe²⁺) that form at the metal surface during the initial stages of corrosion. bibliomed.org

Investigations into the use of sodium citrate as a corrosion inhibitor for low-alloy steel in neutral chloride environments have shown that its effectiveness increases with concentration up to an optimal point. semanticscholar.org Potentiodynamic studies reveal that sodium citrate functions as a mixed inhibitor, meaning it retards both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions. bibliomed.org The adsorption of citrate ions leads to the formation of a protective film composed of iron-citrate complexes. semanticscholar.org This film acts as a barrier, increasing the charge transfer resistance and decreasing the double-layer capacitance at the metal-solution interface, which is indicative of a protective layer preventing corrosive species from reaching the surface. bibliomed.org

In some systems, the inhibitive effect of citrate is enhanced by the presence of other ions. For instance, studies on a trisodium (B8492382) citrate (TSC) and zinc ion (Zn²⁺) system for protecting carbon steel demonstrated a synergistic effect. bibliomed.org The protective film in this case is a composite layer consisting of an Fe²⁺-TSC complex and zinc hydroxide (B78521) (Zn(OH)₂). bibliomed.org Analysis using Fourier-transform infrared spectroscopy (FTIR) confirms the presence of these complexes in the film scraped from the protected metal surface. bibliomed.org Scanning electron microscopy (SEM) and atomic force microscopy (AFM) have also visually confirmed the formation of a more stable and compact protective film on metal surfaces treated with citrate-based inhibitors. bibliomed.orgresearchgate.net

The following table presents electrochemical data from a study on carbon steel in a corrosive environment, illustrating the effect of a trisodium citrate-Zn²⁺ inhibitor system.

| Parameter | Uninhibited System | Inhibited System (50 ppm TSC + 25 ppm Zn²⁺) |

| Corrosion Potential (Ecorr) | -688 mV | -665 mV |

| Corrosion Current (Icorr) | 1.19 x 10⁻⁵ A/cm² | 3.57 x 10⁻⁶ A/cm² |

| Linear Polarization Resistance (LPR) | 2.50 x 10³ Ω cm² | 7.91 x 10³ Ω cm² |

| Charge Transfer Resistance (Rt) | 3.51 x 10³ Ω cm² | 8.12 x 10³ Ω cm² |

| Double Layer Capacitance (Cdl) | 2.87 x 10⁻⁹ F/cm² | 2.45 x 10⁻⁹ F/cm² |

| Data sourced from potentiodynamic polarization and AC impedance spectra studies. bibliomed.org |

The adsorption of ferric citrate onto inorganic surfaces such as iron oxides and clay minerals is a critical process in various environmental and geochemical contexts. The mechanism is strongly dependent on pH and the specific nature of the substrate. researchgate.net Citrate anions adsorb onto these surfaces through the formation of surface complexes, a process that can involve electrostatic interactions and ligand exchange. nih.gov

On iron (oxyhydr)oxide surfaces like goethite, citrate adsorption is highest at acidic pH (below pH 5) and decreases as the pH increases. researchgate.net Spectroscopic analyses suggest that citrate forms an inner-sphere complex with the goethite surface, likely coordinating through one or more of its carboxyl groups. researchgate.net This adsorption can reverse the surface charge of the mineral particles, leading to electrostatic repulsion and the stabilization of colloidal suspensions. researchgate.net

For clay minerals, the adsorption behavior varies. On kaolinite, maximum adsorption of citric acid occurs between pH 4.5 and 7, while for illite, the peak adsorption is between pH 5 and 7. researchgate.net Below and above these pH ranges, adsorption decreases. researchgate.net The interaction between citrate and clay surfaces can influence the mobility and bioavailability of iron in soil and sediment systems. researchgate.net The formation of ternary complexes, where citrate acts as a bridge between a metal ion and the mineral surface, is also a possible mechanism. mdpi.com

The table below summarizes the optimal pH ranges for citric acid adsorption on various inorganic substrates.

| Substrate | Optimal pH Range for Maximum Adsorption |

| Goethite (Iron Oxide) | < 5.0 |

| Kaolinite (Clay Mineral) | 4.5 - 7.0 |

| Illite (Clay Mineral) | 5.0 - 7.0 |

| Data derived from adsorption edge experiments. researchgate.net |

Sorption of ferrous iron [Fe(II)] onto clay and metal-oxide substrates in anoxic environments can also lead to the formation of new mineral phases, such as Fe(II)–Al(III) layered double hydroxides on γ-Al₂O₃ and clay, or Fe(II)-phyllosilicates on amorphous SiO₂. acs.org While this involves Fe(II), the underlying principles of surface interaction and precipitation are relevant to the broader behavior of iron complexes with inorganic substrates.

Formation of Protective Films on Metal Surfaces (Corrosion Inhibition)

Interactions with Solid Phases and Dissolution Mechanisms

Citrate is a powerful organic ligand capable of dissolving iron-containing minerals, such as ferric hydroxides and (oxyhydr)oxides like ferrihydrite and goethite. researchgate.netwikipedia.org This dissolution is a key process in soil environments, where citrates released by plant roots and microorganisms mobilize iron, making it available for biological uptake. wikipedia.orgebi.ac.uk The mechanism involves the chelation of Fe(III) on the mineral surface by citrate, which weakens the Fe-O bonds within the mineral lattice and promotes the release of soluble ferric citrate complexes. nih.gov

This process is not limited to simple dissolution; citrate can also induce the disaggregation of larger mineral particles into stable colloidal suspensions. researchgate.net At certain citrate-to-iron ratios, the adsorption of citrate reverses the mineral's surface charge, causing electrostatic repulsion that breaks down aggregates into nano-sized colloids, thereby increasing the bioavailability of the iron. researchgate.net

In the context of industrial materials, citrate plays a significant role in the chemistry of hydraulic binders like Portland cement. Research indicates that citrate promotes the dissolution of the ferrite (B1171679) phase (tetracalcium aluminoferrite, C₄AF) in Portland cement. researchgate.netacs.orgacs.org This is achieved through a ligand-promoted dissolution mechanism involving surface complexation. researchgate.netmdpi.com Studies on blended cement systems have quantified this effect; in a mix of Portland and calcium aluminate cement, the addition of sodium citrate accelerated the dissolution of tetracalcium aluminoferrite by 75% within the first 24 hours of hydration. mdpi.com

The interaction of this compound, or sodium citrate, with hydraulic binder systems like Portland cement is complex, with citrate acting as a potent modulator of hydration and setting. mdpi.com Depending on its concentration and the specific binder composition, citrate can function as either a retarder or an accelerator of cement hydration. mdpi.comresearchgate.net

At certain concentrations, citrate is known to retard cement hydration by adsorbing onto the surface of clinker grains, forming a protective layer that slows their dissolution. researchgate.net This effect is particularly noted for the hydration of alite (tricalcium silicate (B1173343), C₃S), the primary strength-giving component in Portland cement. mdpi.comresearchgate.net The presence of sodium citrate can significantly delay the hydration of tricalcium silicate by a factor of 3.3. mdpi.com

Conversely, citrate can accelerate the hydration of other cement phases. It has been shown to significantly enhance the dissolution rates of tricalcium aluminate (C₃A) and tetracalcium aluminoferrite (C₄AF), especially during the initial hours of hydration. mdpi.com This acceleration leads to changes in the phase composition of the hydrated products, often increasing the quantity of ettringite (AFt) and monosulfate (AFm) phases. mdpi.com This dual role—retarding silicate hydration while accelerating aluminate and ferrite hydration—allows for precise control over the setting time and early strength development of cementitious materials. mdpi.comresearchgate.net The interaction of citrate with the cement system modifies the heat evolution profile, with some studies reporting a reduction in the induction period and an enhancement in early heat release. mdpi.com

The table below highlights the quantitative impact of sodium citrate on the hydration of different cement phases in a blended binder system.

| Cement Phase | Effect of Sodium Citrate Addition | Quantitative Impact |

| Tricalcium Silicate (Alite) | Retardation | Hydration delayed by a factor of 3.3 |

| Dicalcium Silicate (Belite) | Initial Acceleration, then Retardation | +31.6% hydration initially, -43.4% at 28 days |

| Tricalcium Aluminate | Acceleration | Dissolution rate 40.7% faster in first 24h |

| Tetracalcium Aluminoferrite | Acceleration | Dissolution rate 75.0% faster in first 24h |

| Data from a study on a blended Portland-calcium aluminate cement binder. mdpi.com |

Citrate-Mediated Dissolution of Iron-Containing Minerals and Cementitious Phases

Chelation-Enhanced Solubilization Mechanisms

The fundamental mechanism by which ferric citrate influences many of the processes described above is chelation-enhanced solubilization. Citric acid and its conjugate bases are chelators, meaning they can form multiple bonds with a single central metal ion. patsnap.com When citrate chelates with a ferric iron (Fe³⁺) ion, it forms a stable, soluble coordination complex. ebi.ac.ukpatsnap.com

This process is crucial for overcoming the very low solubility of ferric iron, particularly at neutral or alkaline pH where it would otherwise precipitate as insoluble ferric hydroxide. wikipedia.orgphysiology.org By forming soluble ferric citrate complexes, the total concentration of iron that can be maintained in an aqueous solution is significantly increased. wikipedia.org This mechanism is central to the transport of iron in biological systems, such as in plant sap, and in various geochemical environments. wikipedia.org

The speciation of ferric citrate in solution can be complex, with mononuclear (one iron center) and polynuclear (multiple iron centers) complexes forming depending on factors like pH and the citrate-to-iron ratio. ebi.ac.ukresearchgate.net For instance, at a citrate-to-iron ratio of 1:1, polymerization can occur, but at higher ratios (e.g., above 20:1), the formation of ferric dicitrate species is favored, which suppresses polymerization. researchgate.net The ability of citrate to keep iron in a soluble, bioavailable, and reactive form underpins its role in mineral dissolution, corrosion inhibition, and as an iron supplement. wikipedia.orgpatsnap.com

Phosphate (B84403) Binding Mechanisms in Aqueous Systems (General Chemical Interactions)

This compound, a coordination complex of ferric iron (Fe³⁺) and citric acid, primarily functions as a phosphate binder through a straightforward chemical interaction in the aqueous environment of the gastrointestinal tract. wbcil.comauryxiahcp.comgoogle.com Upon oral administration, ferric citrate dissociates, releasing ferric iron. researchgate.net This ferric iron then readily binds with dietary phosphate ions (PO₄³⁻) to form an insoluble and stable compound known as ferric phosphate (FePO₄). wbcil.comrxlist.comdrugs.com This newly formed ferric phosphate is not absorbed by the intestines and is subsequently eliminated from the body through fecal excretion. auryxiahcp.comnih.govopenaccessjournals.com

The fundamental mechanism involves a precipitation reaction. The ferric ions (Fe³⁺) released from the citrate complex act as effective "grappling hooks" for phosphate molecules present in the gut from dietary intake. wbcil.com This binding prevents the absorption of phosphate into the bloodstream, thereby helping to lower serum phosphorus levels. rxlist.comwbcil.com The citrate component, once the iron is released, can be absorbed and is subsequently metabolized. googleapis.com

This process is effective over a range of pH levels found within the gastrointestinal tract, ensuring consistent phosphate binding. researchgate.net The formation of various stable ferric citrate species in aqueous solutions is crucial for solubilizing the iron, making it available to react with phosphate. researchgate.netebi.ac.uk

Research has demonstrated the dose-dependent nature of this phosphate binding capacity. Studies have shown that as the dose of ferric citrate increases, there is a corresponding decrease in serum phosphorus levels.

| Study Phase | Comparator | Duration | Key Findings on Phosphate Reduction | Reference |

| Dose-response | Placebo | 28 days | Phosphate decrease is dose-dependent up to 6 g/day . | nih.gov |

| Dose-response | None | 28 days | 6 g/day decreased phosphate by -1.9 ± 1.7 mg/dL; 8 g/day by -2.1 ± 2.0 mg/dL. | nih.gov |

| Phase III | Sevelamer (B1230288) HCl | 12 weeks | Non-inferiority to sevelamer in reducing phosphate levels. | nih.gov |

| Phase III | Placebo | 8 weeks | Significant phosphate decrease with 4 and 6 g/day . | nih.gov |

| Phase III | Active control and Placebo | 52 weeks | Phosphate levels were -2.2 mg/dL lower compared to placebo and similar to active control. | nih.gov |

This table summarizes findings from various clinical trials on the efficacy of ferric citrate in reducing serum phosphorus levels.

Furthermore, in vitro studies have explored the phosphorus adsorption capacity of ferric citrate under different conditions, although results can vary. For instance, one study noted that the adsorption capacity of ferric citrate was lower when combined with precipitated calcium carbonate or lanthanum carbonate, potentially due to the release of citrate ions that chelate the other metals. jst.go.jp Another study highlighted that the phosphate adsorption capacity of ferric citrate was higher at a lower pH (pH 2) compared to a neutral pH. jst.go.jp

The interaction is not limited to a simple precipitation reaction. The formation of iron oxyhydroxides in the presence of citrate can influence the surface chemistry and structure of the resulting iron oxides, which in turn affects their phosphate adsorption kinetics. cdnsciencepub.com Studies on iron-modified biochars have also shown that the primary mechanism for phosphate adsorption involves the formation of complexes through coordination between surface-loaded iron oxides and phosphate ions. researchgate.net In some systems, the derivative of phosphate, H₂PO₄⁻, acts as a ligand, interacting with the hydroxyl (OH) groups on the iron's surface. mdpi.com

Advanced Analytical and Spectroscopic Characterization Techniques for Ferric Sodium Citrate

Structural Elucidation Methods for Solid-State and Solution-Phase Complexes

The speciation of ferric citrate (B86180) is highly dependent on factors such as pH and the molar ratio of iron to citrate, resulting in the formation of mononuclear, dinuclear, and polynuclear complexes. researchgate.netnih.govnih.gov Understanding these complex structures requires a combination of analytical techniques that can probe their arrangement in both the solid state and in aqueous solutions.

X-ray Crystallography for Crystal Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. However, the high solubility of ferric citrate complexes in aqueous solutions and their tendency to form various species have made obtaining single crystals for analysis a significant challenge. nih.gov Despite these difficulties, researchers have successfully crystallized several ferric citrate compounds by introducing different cations into solutions of ferric salts and citric acid. nih.govresearchgate.net

To date, the crystal structures of at least five distinct ferric citrate complex anions have been determined. nih.govresearchgate.net These include a mononuclear species, [Fe(Citrate)₂]⁵⁻, and various dinuclear species such as [Fe₂(Citrate)₂(H₂O)₂]²⁻. nih.govresearchgate.netresearchgate.net For instance, the compound (Hql)₂[Fe₂(cit)₂(H₂O)₂]·4H₂O was synthesized and its structure was determined by X-ray crystallography. researchgate.net The analysis revealed a binuclear iron(III) citrate anion where two Fe³⁺ ions are bridged by the alkoxo groups of two deprotonated citrate ligands in a centrosymmetric structure. researchgate.net Each iron ion is in a slightly distorted octahedral coordination environment, completed by carboxylate groups and water molecules. researchgate.net

These crystallographic studies have been crucial in confirming that the α-hydroxy group of the citrate ligand is deprotonated and involved in coordination with the Fe(III) center, a key feature of ferric citrate chemistry. nih.govresearchgate.netebi.ac.uk The structural data obtained from X-ray crystallography provides a foundational understanding of the bonding and geometry of these complexes in the solid state.

Table 1: Representative Crystallographic Data for a Binuclear Iron(III) Citrate Complex

| Parameter | Value | Reference |

|---|---|---|

| Formula | (Hql)₂[Fe₂(cit)₂(H₂O)₂]·4H₂O | researchgate.net |

| Crystal System | Trigonal | researchgate.net |

| Space Group | R-3 | researchgate.net |

| Anionic Complex | [Fe₂(cit)₂(H₂O)₂]²⁻ | researchgate.net |

| Fe³⁺ Coordination | Distorted Octahedral | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures in solution. However, the paramagnetic nature of the high-spin Fe(III) ion presents challenges for NMR studies of ferric citrate, as it can lead to significant broadening and shifting of NMR signals. mdpi.comacs.orgnih.gov

Despite these challenges, NMR has been employed to characterize ferric citrate complexes. europa.eu Specialized pulse sequences and techniques for paramagnetic molecules can help in acquiring interpretable spectra. mdpi.com For instance, ¹³C NMR spectra of Yttrium-Iron citrate complexes have shown a peak around 79.7 ppm, assigned to the quaternary alcoholic carbon of the coordinated citrate, shifted downfield from that of free citric acid (around 75 ppm), indicating coordination. psu.edu

¹H NMR spectra of such complexes can also provide structural information, although the paramagnetic shifts can be substantial. psu.edupsu.edu The observed chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic structure and coordination environment of the iron center. mdpi.comacs.org While detailed assignment can be complex, NMR remains a valuable technique, often used in conjunction with other methods, to probe the solution-phase structure of ferric citrate complexes. europa.eursc.org

Mass Spectrometry (MS), including Electrospray Ionization MS, for Solution Speciation

Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is indispensable for identifying the various ferric citrate species present in an aqueous solution. researchgate.netnih.govoceanbestpractices.org ESI-MS allows for the transfer of intact complex ions from the solution phase to the gas phase for mass analysis, providing direct insight into the composition of the species in solution.

Studies using ESI-MS have confirmed that the speciation of ferric citrate is highly dependent on the pH and the iron-to-citrate molar ratio. researchgate.netnih.govregulations.gov At different pH values and molar ratios, ESI-MS has identified mononuclear, dinuclear, and even trinuclear iron-citrate complexes. researchgate.netnih.govscispace.com For example, at a 1:10 iron-to-citrate ratio, ESI-MS spectra show the presence of the mononuclear dicitrate species [Fe(Cit)₂]⁵⁻, as well as dinuclear and trinuclear oligomers, with their relative abundance changing with pH. researchgate.net

High-resolution mass spectrometry can provide exact mass measurements, which, combined with the characteristic isotopic pattern of iron, allows for the unambiguous identification of the elemental composition of different complex ions. scispace.com The coupling of liquid chromatography with ESI-MS (HPLC-ESI-MS) further enables the separation and identification of different iron-citrate complexes from a mixture. scispace.comrsc.org

Table 2: Major Ferric Citrate Species Identified in Solution by ESI-MS

| Species | Formula | Conditions | Reference |

|---|---|---|---|

| Mononuclear | [Fe(Cit)₂]⁵⁻ | Biologically relevant pH | researchgate.netnih.gov |

| Dinuclear | [Fe₂(Cit)₂(OH)₃] | - | scienceforecastoa.com |

| Dinuclear | [Fe₂(Cit)₂]²⁻ | Detected in standards | scispace.com |

Spectroscopic Probes for Electronic Structure and Coordination Environment

Spectroscopic techniques that probe the electronic transitions and vibrational modes of ferric sodium citrate are crucial for understanding its electronic structure and the nature of the coordination between the iron center and the citrate ligand.

UV-Visible Spectroscopy for Electronic Transitions and Complex Formation Kinetics

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the formation and electronic properties of metal complexes in solution. The formation of ferric citrate complexes is accompanied by distinct changes in the UV-Vis spectrum. thermofisher.com Typically, aqueous solutions of FeCl₃ show an absorbance maximum around 295 nm. thermofisher.com Upon the addition of citrate, a new absorption band, corresponding to a ligand-to-metal charge transfer (LMCT) transition, appears at a longer wavelength, generally between 345-350 nm. thermofisher.comrsc.org

The intensity of this LMCT band is directly proportional to the concentration of the ferric citrate complex, which allows for the monitoring of complex formation. thermofisher.com This principle is used in spectrophotometric titrations to study the binding equilibria and determine the stability constants of various ferric citrate species. nih.govnih.gov The presence of an isosbestic point, a wavelength at which the absorbance does not change during the reaction, often indicates an equilibrium between two primary species. thermofisher.comresearchgate.net For the ferric citrate system, isosbestic points have been observed at different pH ranges, suggesting transitions between "free" aqueous Fe³⁺ and various complexed forms. researchgate.net

Kinetic studies using stopped-flow UV-Vis spectroscopy can also be employed to investigate the rates of formation and transformation of different ferric citrate species. nih.gov The evolution of the UV-Vis spectra over time provides valuable information on the reaction mechanism and the intermediates involved. nih.govresearchgate.net

Table 3: Characteristic UV-Vis Absorption Maxima for Ferric Citrate Species

| Species/Condition | λₘₐₓ (nm) | Observation | Reference |

|---|---|---|---|

| Aqueous FeCl₃ | ~295 | Free iron (III) ion | thermofisher.com |

| Fe-citrate complex | ~350 | Growth with increasing citrate | thermofisher.com |

| Fe(III)-monocitrate | - | Formation at low pH | nih.gov |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Ligand Binding Modes

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules and is particularly useful for determining how a ligand coordinates to a metal ion. In this compound, FT-IR spectroscopy provides evidence for the coordination of the carboxylate and hydroxyl groups of the citrate ligand to the Fe(III) center. scienceforecastoa.comrsc.orgrsc.org

The FT-IR spectrum of free citric acid or sodium citrate shows characteristic absorption bands for the carboxylate groups (asymmetric and symmetric stretches) and the hydroxyl group. researchgate.netresearchgate.net Upon complexation with iron, the positions and intensities of these bands shift, indicating their involvement in bonding. A significant observation in the FT-IR spectra of ferric citrate complexes is the shift of the carboxylate stretching vibrations. researchgate.netgoogle.com For example, the asymmetric stretching vibration of the carboxylate group is often observed in the 1600-1700 cm⁻¹ region. rsc.org

Furthermore, the appearance of a new band in the low-frequency region (typically around 580-600 cm⁻¹) is attributed to the Fe-O stretching vibration, which directly confirms the formation of a coordinate bond between the iron and oxygen atoms of the citrate ligand. scienceforecastoa.comresearchgate.net The disappearance or shifting of bands associated with the C-OH group can also provide evidence for the deprotonation and coordination of the α-hydroxyl group. scienceforecastoa.com These vibrational data are critical for building a complete picture of the coordination environment in ferric citrate complexes. nih.govnih.gov

Table 4: Key FT-IR Vibrational Frequencies (cm⁻¹) for Ferric Citrate Characterization

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance | Reference |

|---|---|---|---|

| Carboxylate Asymmetric Stretch | ~1600 - 1630 | Indicates coordination of carboxyl groups | researchgate.netgoogle.com |

| CH₂ Bending | ~1421 | Presence can depend on complex structure | scienceforecastoa.com |

X-ray Absorption Spectroscopy (XAS), including EXAFS and XANES, for Local Iron Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a powerful tool for probing the electronic structure and local coordination environment of specific elements. nih.gov It is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES analysis of ferric pyrophosphate citrate (FPC), a related complex, confirms that the iron exists exclusively in the ferric (Fe³⁺) oxidation state, both in solid form and in aqueous solution. researchgate.net This indicates that the fundamental structure around the iron atom is stable upon dissolution. researchgate.net

EXAFS provides detailed information about the short-range coordination, including interatomic distances and coordination numbers. nih.gov In studies of ferric citrate and related complexes, EXAFS confirms an octahedral coordination geometry for the iron atom, being surrounded by six oxygen atoms. nih.gov For a ferric pyrophosphate citrate complex, quantitative analysis revealed that each iron center is coordinated to an average of one pyrophosphate and two citrate ligands. nih.gov The analysis of the Fe-O-C and Fe-O-P coordination environments provided precise interatomic distances, confirming the complexation of both pyrophosphate and citrate ions to the iron atom. nih.gov

Detailed EXAFS modeling of a ferric pyrophosphate citrate complex provided the following structural parameters:

| Interaction | Coordination Number (CN) | Interatomic Distance (R, Å) | Reference |

|---|---|---|---|

| Fe–O | 5.8 ± 0.3 | 2.00 ± 0.01 | nih.gov |

| Fe–P | 2.5 ± 0.3 | 3.24 ± 0.01 | nih.gov |

| Fe–C | 3.6 ± 0.6 | - | nih.gov |

These data suggest a structure where the iron(III) center is complexed with one pyrophosphate and two citrate molecules, highlighting the utility of EXAFS in defining the local coordination sphere in complex systems. nih.gov

Mössbauer Spectroscopy for Iron Oxidation States and Spin States

Mössbauer spectroscopy is a highly sensitive technique for determining the oxidation state, spin state, and coordination environment of iron atoms. nih.gov Studies on iron(III) citrate complexes consistently show that the iron is in the +3 oxidation state and in a high-spin (S=5/2) configuration within an octahedral coordination environment. d-nb.info

By applying the technique to rapidly frozen solutions, it is possible to directly probe the iron speciation present in the aqueous phase. nih.gov These measurements on iron(III) citrate solutions have distinguished two primary components: a quadrupole doublet associated with polynuclear iron complexes and a magnetic component attributed to mononuclear iron(III) citrate complexes. nih.govresearchgate.net The relative amounts of these species are dependent on the iron-to-citrate molar ratio and pH. nih.gov For instance, at a 1:1 iron-to-citrate ratio, polynuclear species, likely trinuclear structures, are predominant. nih.govresearchgate.net In contrast, with an excess of citrate, a variety of mononuclear species with different coordination environments coexist. nih.gov

The table below summarizes typical Mössbauer parameters recorded for iron(III) citrate and related complexes. The isomer shift (δ) is indicative of the oxidation state (Fe³⁺), and the quadrupole splitting (ΔE_Q) provides information about the symmetry of the local environment.

| Complex/Species | Isomer Shift (δ, mm/s) | Quadrupole Splitting (ΔE_Q, mm/s) | Temperature (K) | Reference |

|---|---|---|---|---|

| Fe(III) Citrate (Polynuclear) | 0.46 | 1.2 | 5 | nih.gov |

| Mg-Zn Ferrite (B1171679) Precursor (Citrate) | ~0.40 | ~0.60 | - | d-nb.info |

| Fe(II) Citrate | 1.25 | 2.45 | - |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Iron(III) Centers

Electron Paramagnetic Resonance (EPR) spectroscopy is specifically used to investigate paramagnetic species, such as the high-spin iron(III) center in ferric citrate. nih.gov This technique is highly complementary to Mössbauer spectroscopy. nih.gov EPR studies on iron(III) citrate solutions reveal a prominent signal at an effective g-value (g_eff) of approximately 4.3. nih.gov This signal is characteristic of high-spin mononuclear iron(III) complexes in a rhombic symmetry environment. nih.govresearchgate.net

The intensity of the g_eff ≈ 4.3 signal decreases as the iron-to-citrate ratio increases, which indicates a reduction in the concentration of mononuclear Fe(III) species. nih.gov This observation supports the Mössbauer data suggesting that higher iron concentrations favor the formation of polynuclear complexes. nih.gov These polynuclear, oxygen-bridged ferric species are typically "EPR-silent" in this region of the spectrum due to spin-coupling between the iron centers. nih.gov The combination of EPR and Mössbauer spectroscopy provides a powerful approach to unraveling the complex speciation of iron(III) in citrate solutions, confirming the coexistence of various mononuclear and polynuclear structures depending on the specific conditions. nih.govresearchgate.net

Morphological and Colloidal Characterization of Nanoparticle Systems

When this compound is used in the synthesis of iron oxide nanoparticles (IONPs), often as a stabilizing or coating agent, a different set of characterization techniques is required to understand the physical properties of the resulting colloidal system.

Transmission Electron Microscopy (TEM) for Size and Shape Analysis

Transmission Electron Microscopy (TEM) is a crucial technique for the direct visualization of nanoparticles, providing information on their size, shape, and morphology. rsdjournal.org For citrate-coated or citrate-stabilized iron oxide nanoparticles, TEM analyses consistently show the formation of largely spherical particles. ucl.ac.ukbiomedpharmajournal.orgresearchgate.net

The core size of these nanoparticles is often found to be in the range of 8-10 nm. ucl.ac.ukaimspress.commdpi.com Studies have demonstrated that the post-synthesis coating process with citrate does not significantly alter the core size of the nanoparticles. aimspress.comaimspress.com TEM images can also reveal that the nanoparticles may exist in clusters or agglomerations. biomedpharmajournal.orgresearchgate.net The average particle size determined by TEM is a critical parameter, as it influences the material's magnetic and surface properties. rsdjournal.org

| Nanoparticle System | Average Core Size (TEM, nm) | Morphology | Reference |

|---|---|---|---|

| Citrate-Coated Iron Oxide NPs | ~8 | Largely spherical | ucl.ac.ukaimspress.comaimspress.com |

| Citrate Stabilized SPION | <20 | Almost spherical | biomedpharmajournal.orgresearchgate.net |

| Sodium Citrate@CF-MNPs | 10 ± 4 | - | mdpi.com |

Dynamic Light Scattering (DLS) for Hydrodynamic Diameter and Zeta Potential

Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter and the polydispersity index (PDI) of nanoparticles in a colloidal suspension. aimspress.commdpi.com The hydrodynamic diameter measured by DLS is typically larger than the core diameter observed in TEM. ucl.ac.uk This is because the hydrodynamic diameter includes the nanoparticle core, the adsorbed citrate layer, and the associated solvation shell. ucl.ac.uk

Zeta potential is another critical parameter measured to assess the surface charge and colloidal stability of the nanoparticle suspension. aimspress.com For citrate-stabilized iron oxide nanoparticles, the surface is coated with citrate anions (–COO⁻), resulting in a significant negative zeta potential. rsdjournal.org Values such as -48.6 mV have been reported, indicating high colloidal stability due to strong electrostatic repulsion between particles, which prevents aggregation. rsdjournal.org

The table below presents typical DLS and zeta potential values for citrate-stabilized iron oxide nanoparticles.

| Nanoparticle System | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

|---|---|---|---|---|

| IONPs-CIT | 58.95 | 0.19 | -48.6 | rsdjournal.org |

| Citrate Stabilized SPION | 25.58 ± 7 | - | -50.8 ± 3.9 | biomedpharmajournal.org |

| Citrate-coated IONPs | 319 ± 20.98 | 0.55 ± 0.09 | -41.1 ± 0.46 | rsdjournal.org |

X-ray Diffraction (XRD) for Crystallinity and Phase Identification

X-ray Diffraction (XRD) is the standard method for identifying the crystalline phase and structure of nanoparticle materials. aimspress.com XRD patterns of citrate-coated iron oxide nanoparticles consistently show diffraction peaks that match the inverse cubic spinel structure of either magnetite (Fe₃O₄) or its oxidized form, maghemite (γ-Fe₂O₃). aimspress.comijnc.ir It can be difficult to distinguish between these two phases using XRD alone, especially for nanoparticles. ucl.ac.uk

The main diffraction peaks are typically indexed to crystal planes such as (220), (311), (400), (422), (511), and (440). biomedpharmajournal.orgaimspress.comijnc.ir The sharpness of the diffraction peaks indicates the degree of crystallinity. biomedpharmajournal.org Furthermore, the average crystallite size can be calculated from the broadening of the XRD peaks using the Scherrer equation. ijnc.irmdpi.com This calculated crystallite size is often in good agreement with the core size determined by TEM, suggesting that the nanoparticles are typically monocrystalline. ucl.ac.ukaimspress.comaimspress.com Studies show that the citrate coating does not affect the underlying crystalline structure of the iron oxide core. aimspress.com

| Nanoparticle System | Identified Crystalline Phase | Avg. Crystallite Size (XRD, nm) | Reference |

|---|---|---|---|

| Citrate-Coated Iron Oxide NPs | Inverse spinel (Magnetite/Maghemite) | 8-10 | ucl.ac.uk |

| Citrate Stabilized SPION | Magnetite | 2.79 | biomedpharmajournal.org |

| Fe/citrate nanoparticles | Polycrystalline iron | 5 | researchgate.net |

| Stabilized ESW-Fe3O4-Cit | Inverse cubic spinel (Fe3O4) | ~20 | ijnc.ir |

Thermal and Elemental Compositional Analysis

The characterization of this compound, a complex coordination compound, necessitates the use of advanced analytical techniques to elucidate its thermal stability, composition, and stoichiometry. Thermal analysis methods, such as Thermogravimetric Analysis (TGA), provide critical information about the material's behavior upon heating, including decomposition patterns and the presence of volatile components like water and organic ligands. Concurrently, elemental analysis techniques, particularly combustion analysis, are employed to precisely determine the mass percentages of constituent elements. Together, these methods offer a comprehensive understanding of the compound's empirical formula and structural integrity.

Thermogravimetric Analysis (TGA) for Thermal Decomposition and Ligand Content

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA is instrumental in evaluating its thermal stability and quantifying the content of its components, such as coordinated water molecules and the citrate ligand.

The thermal decomposition of metal citrates typically occurs in distinct, sequential stages. researchgate.netcore.ac.uk When subjected to increasing temperature under an inert atmosphere, the TGA curve of a hydrated this compound complex is expected to show several mass loss events.